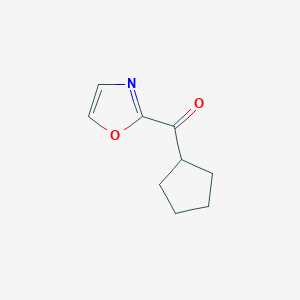

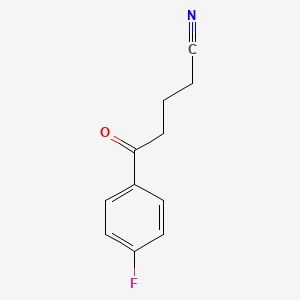

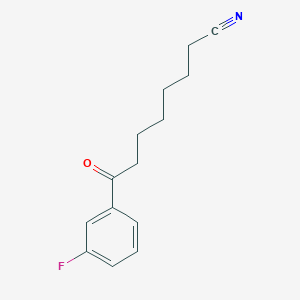

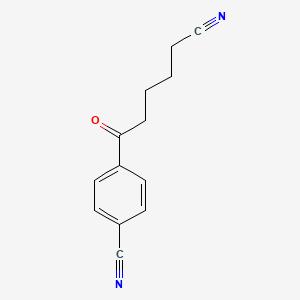

![molecular formula C8H12N2O B1324282 5,6,7,8-四氢咪唑并[1,2-a]吡啶-3-基甲醇 CAS No. 1086376-71-7](/img/structure/B1324282.png)

5,6,7,8-四氢咪唑并[1,2-a]吡啶-3-基甲醇

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .科学研究应用

光物理性质

Marchesi 等人 (2019) 的一项研究探索了 2-(5,6,7,8-四氢咪唑并[1,5-a]吡啶-3-基)苯酚的合成。这些化合物在紫外光下表现出强烈的荧光,并显示出大的斯托克斯位移和高的量子产率。他们还证明了基于取代基的电子特征可以调节发射特性 (Marchesi 等人,2019).

合成和稳定性

Dinsmore 等人 (2000) 描述了通过分子内环化合成 8-氨基-5,6,7,8-四氢咪唑并[1,5-a]吡啶环系。该方法用于生产法呢基转移酶抑制剂类似物,并提高了体内代谢稳定性 (Dinsmore 等人,2000).

对映选择性氢化

Schlepphorst 等人 (2018) 使用钌/N-杂环卡宾催化剂实现了四氢咪唑并[1,2-a]吡啶的对映选择性合成。该方法提供了良好的收率、高的对映体比,并且适用于生物活性分子的合成 (Schlepphorst 等人,2018).

双环咪唑的串联反应

Bäuerlein 等人 (2009) 通过串联加氢甲酰化-环化顺序报道了 8-羟基-6-甲基-5,6,7,8-四氢咪唑并[1,2-a]吡啶的形成。这提供了一种新颖的一锅法催化合成双环咪唑衍生物 (Bäuerlein 等人,2009).

四氢咪唑并[1,2-a]吡啶衍生物的多米诺反应

Hosseini 等人 (2018) 开发了一种五组分多米诺反应来合成一类新的四氢咪唑并[1,2-a]吡啶衍生物。这种高效的级联方法强调了其多功能性和对各种官能团的耐受性 (Hosseini 等人,2018).

合成和杀虫活性

Zhang 等人 (2010) 合成了四氢咪唑并[1,2-a]吡啶衍生物,并评估了它们对豌豆蚜虫的杀虫活性。该研究突出了取代基对化合物活性的影响 (Zhang 等人,2010).

未来方向

Given the limited information available on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, given that related compounds have shown antimicrobial activity .

属性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZVOVYOGGNSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2CO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。